molecular formula C13H15BrN2O2S2 B2448487 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873003-02-2

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2448487
CAS No.: 873003-02-2
M. Wt: 375.3
InChI Key: YATJTLONTVURRK-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H15BrN2O2S2 and its molecular weight is 375.3. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research has highlighted the potential of sulfonamide derivatives, particularly zinc(II) phthalocyanines substituted with benzenesulfonamide groups, in photodynamic therapy for cancer treatment. These compounds are noted for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. This suggests their significant potential as Type II photosensitizers in cancer treatment, showcasing an innovative approach to targeting cancer cells with minimal invasiveness and high specificity (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory and Antimicrobial Agents

Another significant application of sulfonamide derivatives is in the development of anti-inflammatory and antimicrobial agents. For instance, pyrazolyl benzenesulfonamide derivatives have been synthesized and found to possess superior anti-inflammatory activity and gastrointestinal safety profiles compared to indomethacin, a common anti-inflammatory drug. Additionally, some of these compounds exhibited promising antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as dual-function agents in pharmaceutical applications (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Properties

IUPAC Name

4-bromo-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJTLONTVURRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.